3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to produce the pyrazole aldehyde
Chemical Reactions Analysis
3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The nitro group can participate in addition reactions with nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy groups and the nitrobenzyl group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles: These compounds also contain trifluoromethyl groups and exhibit similar chemical properties.
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in organic reactions and shares some structural similarities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17F4N3O4 |
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Molecular Weight |
487.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H17F4N3O4/c25-23(26)34-19-8-4-16(5-9-19)21-13-22(17-6-10-20(11-7-17)35-24(27)28)30(29-21)14-15-2-1-3-18(12-15)31(32)33/h1-13,23-24H,14H2 |
InChI Key |
UDDDKPFQMBTBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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